4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Description
4-Ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide (CAS: 1799977-70-0) is a bicyclic sulfonamide derivative characterized by a benzo-fused thiazine ring system with a 1,1-dioxide functional group. The ethyl substituent at the 4-position introduces steric and electronic modifications that influence its reactivity and biological interactions. Its molecular formula is C₁₀H₁₃NO₂S₂, with a molecular weight of 267.35 g/mol . The compound's fused aromatic system and sulfonamide moiety make it structurally analogous to bioactive thiazine derivatives, such as diuretics and AMPA receptor modulators, though its specific applications remain under investigation .
Properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHDHIMOEVCLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Ortho-Methyl Lithiation/Cyclization
A novel pathway for the preparation of 3,4-dihydro-2H-1λ6-benzo[e]thiazine 1,1-dioxides can be achieved through an ortho-methyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides.
Procedure: Readily available N-acyl-o-toluenesulfonamides are treated with 2 equivalents of n-BuLi at -78 °C to 0 °C, yielding the corresponding sultams in moderate to good yields. The resulting sultams are then converted to saturated sultams through hydrogenation.
Hydrogenation: The newly formed double bond is hydrogenated in the presence of 10% Pd–C to yield saturated sultams. For instance, 3-tert-Butyl-3,4-dihydro-2H-1λ6-benzo[e]thiazine 1,1-Dioxide (3a) is synthesized using this method.
Example: Synthesis of Saturated Sultams 3
| Entry | R | Sultam 3 | Yield (%) |
|---|---|---|---|
| 1 | tert-Bu | 3a | 92 |
| 2 | c-Hex | 3b | 91 |
| 3 | iso-Pr | 3c | 95 |
| 4 | iso-Bu | 3d | 71 |
| 5 | Ph | 3e | 88 |
Synthesis of Benzothiazine Derivatives
1,4-Benzothiazine derivatives can be synthesized through various methods, including reactions involving 2-aminothiophenol (2-ATP).
Reaction with Styrene: Reacting 2-ATP with styrene in a micellar nano-reactor medium. Styrene and N-bromosuccinimide (NBS) are dissolved in an aqueous cetylpyridinium bromide (CPB) solution. The reaction mixture is stirred, forming phenacyl bromides, which then react with 2-ATP to yield 1,4-BT derivatives.
Reaction with 2,5-dihydro-2,5-dimethoxyfuran: Reacting 2-ATP with 2,5-dihydro-2,5-dimethoxyfuran in a mixture of THF and water, catalyzed by concentrated H2SO4, yields a 1,4-BT derivative. This compound can undergo isomerization to 2-(benzo[d]thiazol-2-ylmethyl)-3,4-dihydro-2H-benzo[b]thiazine with HCl in chloroform.
Synthesis of Benzothiazine-3-carboxamide 1,1-dioxide Derivatives
A series of benzothiazine-3-carboxamide 1,1-dioxide derivatives can be synthesized by modifying the piroxicam scaffold.
- Synthesis of ethyl 4-hydroxy-2H-benzo[e]thiazine-3-carboxylate 1,1-dioxide (11): Mix saccharin (9) with ethyl chloroacetate in DMF and heat to 120 °C. The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and dried.
- Synthesis of 4-hydroxy-2H-benzo[e]thiazine-3-carboxamide 1,1-dioxide (12): Add compound 11 to a 20% aqueous solution of ammonia. Stir the solution at room temperature overnight and then acidify with cold HCl (6 M) until a white precipitate forms. Filter, wash with cold water, and crystallize in a 50:50 acetone-methanol solution.
- General procedure for the synthesis of compounds 13a-m: Mix compound 12 with the appropriate alkyl or benzyl halides and solid K2CO3 in dry DMF. Stir at room temperature, then pour into an ice-water mixture. Collect the precipitate by filtration and crystallize from ethanol to obtain compound 13a-m .
Example: Synthesis of 2-Ethyl-4-hydroxy-2H-benzo[e]thiazine-3-carboxamide 1,1-dioxide (13a)
Chemical Reactions Analysis
Base-Induced Diaza- -Wittig Rearrangement
The reaction of 4-ethyl-3,4-dihydro-2H-benzo[e] thiazine 1,1-dioxide (1b ) with 6 equivalents of t-BuOK in tetrahydrofuran (THF) triggers a diaza- -Wittig rearrangement, yielding 1,2-benzothiazine 1,1-dioxide (3b ) as the major product . Key findings include:
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Diastereoselectivity : The reaction produces 3b as a diastereomeric mixture (dr = 1.00:0.16) due to steric and electronic effects of the 3-acyl group.
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Reaction Optimization : Heating the quenched reaction mixture to reflux enhances cyclization, achieving a trans–cis diastereomeric ratio of 97:3 after isolation .
Table 1: Reaction Conditions and Outcomes for 4-Ethyl Derivative
| Base (equiv) | Solvent | Temperature | Product (Ratio) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 6 t-BuOK | THF | Reflux | 3b | 80 | 97:3 (trans:cis) |
Mechanistic Pathway
DFT calculations and NMR studies reveal a dianionic intermediate (IV ) formed during the reaction, stabilized by delocalization across the C=C–N–C=O unit . The mechanism proceeds as follows:
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Deprotonation : t-BuOK abstracts protons from the C(4) position, generating an anion.
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Ring Opening : Cleavage of the N–N bond occurs, followed by C–N bond reformation.
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Cyclization : The dianion undergoes ring closure to form the benzothiazine scaffold.
Key Intermediate :
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The enamide intermediate (5 ) forms during workup but converts to 3b under acidic or thermal conditions .
Substrate Scope and Synthetic Utility
The reactivity of 1b is influenced by substituents and reaction conditions:
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Effect of Base Equivalents :
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Solvent Dependence : Polar aprotic solvents (e.g., DMSO) enhance yields by stabilizing intermediates .
Table 2: Comparative Reactivity of Substituted Benzothiadiazine Dioxides
| Substituent (R) | Base (equiv) | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Ethyl (1b ) | 6 t-BuOK | 3b | 80 | Diastereomers formed |
| 4-Methyl | 6 t-BuOK | 3a | 88 | Single diastereomer |
| 3-Trifluoroacetyl | 6 t-BuOK | 3f | 74 | Hydrolysis lowers yield |
Related Methodologies
While not directly involving 1b , analogous 3,4-dihydro-2H-benzo[b]thiazines are synthesized via DABCO-catalyzed three-component reactions of aldehydes, amines, and mercaptoacetic acid . This highlights broader strategies for accessing thiazine derivatives, though the base-induced rearrangements remain unique to the 1,1-dioxide system.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. Specifically, 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that certain substituted forms can inhibit the growth of pathogens such as Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 μg/mL .
Antiviral Properties
The compound has been evaluated for its antiviral potential, particularly against HIV. A study focused on the synthesis and biological evaluation of derivatives showed promising results in inhibiting viral replication . The structure-activity relationship of these compounds suggests that modifications can enhance their efficacy against viral targets.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms . The ability to selectively target cancer cells while sparing normal cells makes this class of compounds particularly attractive for further development.
Pesticidal Properties
The compound's bioactive properties extend to agricultural applications where it can serve as a natural pesticide. Studies have shown that thiazine derivatives can effectively control plant pathogens and pests, thereby enhancing crop yield and quality . The development of eco-friendly pesticides from such compounds aligns with sustainable agricultural practices.
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with specific properties. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for industrial use.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Features and Analogues:
Structural Insights :
- The ethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in IDRA-21) .
- Substitution at the 4-position (e.g., cyclopropyl in BPAM344) significantly impacts receptor selectivity and binding affinity .
- The trifluoromethylthio group in introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Functional Insights :
- The ethyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., hydroxy in ), though this requires validation .
Biological Activity
4-Ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities. We will also present relevant data tables and case studies to illustrate its potential therapeutic applications.
- Molecular Formula : C9H10N2O3S
- Molecular Weight : 226.25 g/mol
- CAS Number : 102308-74-7
The compound features a thiazine ring, which is known for its pharmacological significance. The presence of the ethyl group and the dioxo functional groups enhances its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazine derivatives can inhibit the growth of various bacteria and fungi. Specifically, compounds similar to 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In a study involving animal models, it was found to reduce inflammation markers significantly. The mechanism is thought to involve inhibition of pro-inflammatory cytokines .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, various concentrations of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine were tested against Staphylococcus aureus. Results showed that at a concentration of 15 µg/mL, the compound inhibited bacterial growth effectively. This suggests potential for development into an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of thiazine derivatives. The researchers found that treatment with the compound resulted in a significant decrease in TNF-alpha levels in animal models subjected to induced inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide, and how are intermediates characterized?
- Synthesis : Key methods include cyclization of precursor thiazine derivatives under reflux with reagents like PCl₅, followed by oxidation with m-CPBA (meta-chloroperbenzoic acid) to introduce the 1,1-dioxide moiety . Ethyl-substituted derivatives are often synthesized via alkylation or nucleophilic substitution using ethyl halides in the presence of bases like triethylamine.
- Characterization : Intermediates are purified via silica gel chromatography and analyzed using melting points, ¹H/¹³C NMR (e.g., δ 3.05 ppm for ethyl protons), and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 428 [M-H]⁻) .
Q. How do researchers ensure purity and structural fidelity during synthesis?
- Purification : Column chromatography with solvents like hexane/ethyl acetate (4:1) is standard. TLC (Rf = 0.22–0.35) monitors reaction progress .
- Validation : Elemental analysis (C, H, N within ±0.4% of theoretical values) and FT-IR (e.g., SO₂ stretches at 1192–1160 cm⁻¹) confirm functional groups. X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. What strategies optimize reaction yields for copper-catalyzed 1,3-dipolar cycloadditions involving this compound?
- Catalytic Systems : CuI (5–10 mol%) in THF at 60°C for 10–12 hours achieves ~74% yield for triazole derivatives. Microwave-assisted synthesis reduces reaction times .
- By-product Mitigation : Excess aryl azides (1.2 equiv) minimize unreacted alkyne intermediates. Post-reaction quenching with aqueous NH₄Cl removes copper residues .
Q. How do substituents on the benzothiazine core influence biological activity (e.g., aldose reductase inhibition)?
- Structure-Activity Relationship (SAR) : The ethyl group at position 4 enhances lipophilicity, improving membrane permeability. Substitutions at position 3 (e.g., carboxylic acids) increase binding affinity to aldose reductase (IC₅₀ = 0.032–0.975 μM) .
- Mechanistic Insights : Docking studies suggest the 1,1-dioxide group interacts with Arg212 and Trp111 residues in the enzyme’s active site, while halogen substituents (e.g., Cl at C-7) improve inhibitory potency .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Consistency : Verify solvent (CDCl₃ vs. DMSO-d₆) and instrument frequency (400 MHz vs. 200 MHz). For example, ethyl protons may shift from δ 1.23 ppm in CDCl₃ to δ 1.35 ppm in DMSO-d₆ due to hydrogen bonding .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments for complex splitting patterns .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in neurological disorders?
- Model Selection : Streptozotocin-induced diabetic rats assess anti-sorbitol accumulation in sciatic nerves (5-day studies). For AMPA/kainate receptor modulation, cerebellar granule neuron cultures quantify kainate-activated currents .
- Dosage Optimization : Subcutaneous administration (10–20 mg/kg/day) balances efficacy and toxicity. LC-MS/MS monitors plasma concentrations .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Formulation : Use DMSO stock solutions (≤100 mM) diluted in PBS with 0.1% Tween-80 to prevent precipitation. Dynamic light scattering (DLS) confirms nanoparticle stability for in vivo delivery .
Q. What computational tools predict interactions between this compound and NMDA/AMPA receptors?
- Docking Software : AutoDock Vina or Schrödinger Suite models binding to GluK2-LBD (ligand-binding domain). Key interactions include hydrogen bonds with Thr518 and hydrophobic contacts with Leu736 .
- MD Simulations : GROMACS evaluates stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) < 2.0 Å for viable leads .
Key Notes
- Advanced Techniques : Focus on SAR, computational modeling, and in vivo validation to bridge synthetic chemistry and therapeutic application.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
